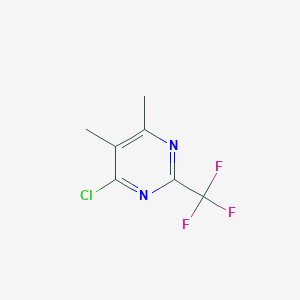

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c1-3-4(2)12-6(7(9,10)11)13-5(3)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXBEKRDGUZIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371407 | |

| Record name | 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-32-4 | |

| Record name | 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of the final compounds. The chlorine atom at the 4-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions. This guide provides a comprehensive overview of a plausible and efficient synthesis pathway for this important building block, intended for researchers, scientists, and professionals in drug development. The synthesis is presented in two main stages: the construction of the pyrimidine core via a condensation reaction, followed by a chlorination step.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available precursors. The first step involves the construction of the pyrimidine ring system, followed by the introduction of the chlorine atom at the 4-position.

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4-ol

The initial step in the synthesis is the construction of the pyrimidine ring. This is achieved through a condensation reaction between a β-diketone, 3-methyl-2,4-pentanedione, and an amidine, 2,2,2-trifluoroacetamidine. This reaction is a classic and reliable method for the formation of pyrimidine rings.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amidine nitrogens on the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Caption: Mechanism of pyrimidine ring formation.

Experimental Protocol

-

Reaction Setup: To a solution of 3-methyl-2,4-pentanedione (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 2,2,2-trifluoroacetamidine (1.1 eq).

-

Base Addition: Add a base, such as sodium ethoxide or potassium carbonate (1.2 eq), to the mixture to facilitate the condensation.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Isolation: The product, 5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-ol, will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Synthesis of this compound

The second and final step is the conversion of the hydroxyl group of the pyrimidin-4-ol to a chlorine atom. This is a crucial step as it introduces a reactive site for further chemical modifications. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).

Reaction Mechanism

The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Caption: Mechanism of chlorination.

Experimental Protocol

-

Reaction Setup: In a well-ventilated fume hood, suspend 5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.[1]

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. This step is highly exothermic and should be performed with caution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound. A patent for a similar chlorination of a 2-hydroxyl trifluoromethyl pyrimidine compound suggests a reaction temperature of 80-150°C for 2-24 hours.[2]

Summary of Reaction Parameters

| Step | Reactants | Reagents and Solvents | Temperature | Time | Yield (Typical) |

| 1 | 3-Methyl-2,4-pentanedione, 2,2,2-Trifluoroacetamidine | Ethanol, Sodium Ethoxide | Reflux | 4-6 h | 75-85% |

| 2 | 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4-ol | Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline | Reflux | 6-8 h | 80-90% |

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching of POCl₃ is highly exothermic and should be done slowly and with extreme caution.

-

Trifluoromethyl-containing compounds can be volatile and toxic. Handle with care and avoid inhalation.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound. The methodology relies on well-established chemical transformations and utilizes readily available starting materials. This guide offers a solid foundation for researchers and chemists to produce this valuable intermediate for further applications in the development of novel agrochemicals and pharmaceuticals.

References

- Google Patents. (n.d.). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.

- Google Patents. (n.d.). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.

Sources

"4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine" chemical properties

An In-depth Technical Guide to 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyrimidine derivative of significant interest in synthetic and medicinal chemistry. The document delineates its core chemical and physical properties, outlines a detailed methodology for its synthesis, explores its characteristic reactivity, and discusses its applications as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents. Safety protocols and handling procedures are also detailed to ensure its safe utilization in a research and development setting. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking an authoritative resource on this compound.

Nomenclature and Chemical Structure

-

Systematic IUPAC Name: this compound

-

Other Names: 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)-1,3-diazine[1]

-

CAS Number: 175277-32-4[1]

-

Molecular Weight: 210.58 g/mol [1]

The structure features a pyrimidine ring substituted with a chloro group at position 4, two methyl groups at positions 5 and 6, and a trifluoromethyl group at position 2. The trifluoromethyl group is a strong electron-withdrawing moiety, which significantly influences the electronic properties and reactivity of the pyrimidine ring.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The properties of this compound make it suitable for various organic synthesis applications, particularly as an intermediate. Its predicted low pKa suggests it is a very weak base.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClF₃N₂ | [1][2] |

| Molecular Weight | 210.58 g/mol | [1] |

| Boiling Point | 69 °C | [1] |

| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -2.17 ± 0.39 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis Methodology

The synthesis of 4-chloro-substituted pyrimidines typically involves the cyclocondensation of a suitable precursor to form the corresponding pyrimidin-4-ol (or its tautomer, pyrimidone), followed by a chlorination step. A plausible and widely adopted method uses phosphorus oxychloride (POCl₃) for this conversion.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for pyrimidine synthesis.[3][4][5]

Step 1: Cyclocondensation to form 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4-ol

-

To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add 3-methyl-2,4-pentanedione (1.0 equivalent).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Add 2,2,2-trifluoroacetamide (1.05 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: The basic conditions facilitate the condensation between the diketone and the amidine to form the heterocyclic pyrimidinone ring. Refluxing provides the necessary activation energy.

-

-

After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure. The resulting residue containing the pyrimidinol intermediate is used in the next step without extensive purification.

Step 2: Chlorination

-

Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the crude pyrimidinol residue from Step 1 at 0°C (ice bath).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with POCl₃, which is a more potent chlorinating agent.

-

-

Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a fume hood.

-

Trustworthiness: This quenching step hydrolyzes the excess POCl₃. The product, being organic, will typically precipitate or remain in the organic phase upon subsequent extraction.

-

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Chemical Reactivity and Derivatization

The reactivity of the title compound is dominated by two key features: the electrophilic nature of the pyrimidine ring and the lability of the C4-chloro substituent.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is an excellent leaving group. The electron-withdrawing trifluoromethyl group at C2 and the ring nitrogen atoms activate the C4 position for SₙAr reactions.[6] This allows for the facile introduction of a wide range of nucleophiles (amines, alcohols, thiols) to build more complex molecular scaffolds.[6][7]

Reactivity Pathway

Caption: Nucleophilic aromatic substitution (SₙAr) at the C4 position.

Protocol: Nucleophilic Substitution with an Amine

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF in a sealed reaction vessel.

-

Add the desired primary or secondary amine (1.2 equivalents).

-

Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Causality: The base is required to scavenge the hydrochloric acid (HCl) formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

-

-

Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization to yield the corresponding 4-amino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine derivative.

-

Trustworthiness: This purification step is critical for removing unreacted starting materials and by-products, ensuring the integrity of the final compound for subsequent use or analysis.

-

Applications and Research Interest

Derivatives of pyrimidine are foundational components in numerous biologically active compounds. The unique combination of substituents on this compound makes it a valuable building block:

-

Pharmaceuticals: The pyrimidine core is a key pharmacophore in many approved drugs, including kinase inhibitors used in oncology. The trifluoromethyl group can enhance metabolic stability and cell permeability of a drug candidate.[8][9] Therefore, this compound serves as an important intermediate for synthesizing libraries of potential therapeutic agents.[10]

-

Agrochemicals: Trifluoromethyl-substituted heterocyclic compounds are prevalent in modern pesticides and herbicides.[8] The reactivity of the C4-chloro group allows for the synthesis of diverse derivatives for screening as potential crop protection agents.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.

-

Hazard Identification: Classified as an irritant (Hazard Code: Xi).[1] It is irritating to the eyes, respiratory system, and skin (Risk Statements: R36/37/38).[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles and/or a face shield.[11]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[12]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA approved respirator.[11]

-

-

Handling and Storage:

-

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

-

References

- Benchchem. 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine. URL

- Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-2-methylthio-6-(trifluoromethyl)pyrimidine. URL

- ChemBK. Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)

- Fisher Scientific. SAFETY DATA SHEET - 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. URL

- Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-6-ethyl-5-fluoropyrimidine. URL

- MedchemExpress.com. Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyrimidine. URL

- PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. URL

- ChemicalBook. This compound. URL

- Sigma-Aldrich.

- PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine. URL

- Sigma-Aldrich. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine 97. URL

- ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF. URL

- PubChemLite. This compound. URL

- Benchchem. 4-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyrimidine. URL

- ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. URL

- Chemenu. cas 958452-21-6|| where to buy 4-Chloro-5-(trifluoromethyl)pyrimidine. URL

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. URL

- Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. URL

- Google Patents. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine. URL

- ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2. 2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. URL

- PubChemLite. 4-chloro-5-methyl-6-(trifluoromethyl)pyrimidine. URL

- PubChemLite. 4-chloro-6-(trifluoromethyl)pyrimidine. URL

- MDPI.

- Sigma-Aldrich. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine 97. URL

- ResearchGate. (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)

Sources

- 1. This compound CAS#: 175277-32-4 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C7H6ClF3N2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 10. chembk.com [chembk.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

"4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine" CAS number 175277-32-4

An In-Depth Technical Guide to 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS: 175277-32-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its chemical properties, reactivity, synthetic utility, and strategic applications, grounding our discussion in established chemical principles and field-proven insights.

Introduction and Strategic Importance

This compound is a highly functionalized pyrimidine derivative. The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] The strategic placement of its substituents makes this molecule particularly valuable:

-

2-(Trifluoromethyl) Group: This powerful electron-withdrawing group significantly modulates the electronic properties of the pyrimidine ring. In drug design, the CF₃ group is prized for its ability to enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity with biological targets.[4][5][6] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group resistant to oxidative metabolism.[5]

-

4-Chloro Group: The chlorine atom serves as an excellent leaving group, making the C4 position a prime site for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide array of functional groups, enabling rapid library synthesis and lead optimization.

-

5,6-Dimethyl Groups: These electron-donating groups subtly influence the reactivity of the pyrimidine ring and provide steric bulk, which can be crucial for tuning selectivity and the pharmacokinetic profile of derivative compounds.

This combination of features makes this compound a versatile intermediate for creating diverse molecular architectures with potential applications in oncology, infectious diseases, and more.[2][7]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 175277-32-4 | [8][9] |

| Molecular Formula | C₇H₆ClF₃N₂ | [8][10] |

| Molecular Weight | 210.58 g/mol | [8][9] |

| Boiling Point | 69 °C (Predicted) | [8] |

| Density | 1.368 g/cm³ (Predicted) | [8] |

| pKa | -2.17 (Predicted) | [8] |

| InChIKey | QKXBEKRDGUZIFQ-UHFFFAOYSA-N | [10] |

| SMILES | CC1=C(N=C(N=C1Cl)C(F)(F)F)C | [10] |

Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.

Core Chemistry and Reactivity Profile

The reactivity of this compound is dominated by the electronic interplay of its substituents. The pyrimidine ring itself is electron-deficient, a characteristic that is greatly amplified by the potent electron-withdrawing nature of the trifluoromethyl group at the C2 position.[11] This severe electron deficiency makes the ring highly susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SₙAr)

The primary and most synthetically useful reaction for this compound is the nucleophilic aromatic substitution (SₙAr) of the chlorine atom at the C4 position.[12][13] The general order of reactivity for leaving groups on a pyrimidine ring is C4(6) > C2 » C5.[13]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product.

The trifluoromethyl group at C2 strongly activates the C4 position for this reaction. This activation allows SₙAr to proceed under relatively mild conditions, often with high yields, making it an efficient method for molecular diversification.[14]

Plausible Synthetic Route

While specific proprietary synthesis routes may vary, a plausible and common strategy for constructing the 4-chloro-2-(trifluoromethyl)pyrimidine core involves the cyclocondensation of a 1,3-dicarbonyl equivalent with a trifluoromethyl-containing amidine, followed by chlorination.

-

Condensation: Reaction of 3-methyl-2,4-pentanedione with trifluoroacetamidine hydrochloride under basic conditions would form the corresponding hydroxypyrimidine intermediate.

-

Chlorination: The resulting pyrimidone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group into the target chloro group. This is a standard and robust method for producing chloropyrimidines from their pyrimidone precursors.[15][16]

Experimental Protocol: Representative SₙAr Amination

This protocol provides a self-validating, step-by-step methodology for a typical amination reaction, a cornerstone of its application in drug discovery.

Objective: To synthesize N-benzyl-5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in anhydrous DMF. Add DIPEA (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine to remove residual DMF and base.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any halogenated and fluorinated organic compound, proper safety protocols must be strictly followed. Information derived from safety data sheets for structurally similar compounds suggests the following precautions.[17][18][19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[17]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18] Avoid all personal contact.[18] Do not eat, drink, or smoke when using this product.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[20] Recommended storage is often at 2-8°C.[8]

-

First Aid:

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[19]

Conclusion

This compound is a high-value chemical intermediate engineered for versatility and efficiency in modern chemical synthesis. Its activated C4-chloro position allows for predictable and robust nucleophilic substitution, while the trifluoromethyl group imparts desirable properties for drug development. For researchers and scientists, this compound represents a powerful tool for rapidly accessing novel chemical matter and accelerating the discovery of next-generation therapeutics.

References

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Thieme E-Books & E-Journals. N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines.

- ResearchGate. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

- Wikipedia. Trifluoromethyl group.

- Tocris Bioscience. The Role of Trifluoromethyl Groups in Modern Drug Design.

- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Thieme E-Books & E-Journals. N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines.

- Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.

- Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives.

- PMC - NIH. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.

- MedchemExpress.com. Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)pyrimidine.

- Apollo Scientific. Safety Data Sheet for this compound.

- Fisher Scientific. Safety Data Sheet for 4-Chloro-2-methylthio-6-(trifluoromethyl)pyrimidine.

- Fisher Scientific. Safety Data Sheet for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine.

- Fisher Scientific. Safety Data Sheet for 4-Chloro-6-ethyl-5-fluoropyrimidine.

- YouTube. nucleophilic aromatic substitutions.

- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.

- PubChemLite. This compound.

- ChemicalBook. This compound.

- Molbase. This compound | CAS 175277-32-4.

- Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF.

- PMC - PubMed Central. Recent Advances in Pyrimidine-Based Drugs.

- Frontiers. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.

- Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 8. This compound CAS#: 175277-32-4 [amp.chemicalbook.com]

- 9. This compound | CAS 175277-32-4 [matrix-fine-chemicals.com]

- 10. PubChemLite - this compound (C7H6ClF3N2) [pubchemlite.lcsb.uni.lu]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 16. researchgate.net [researchgate.net]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine: Structure, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Trifluoromethylated Pyrimidines

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals.[1] The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Consequently, trifluoromethylated pyrimidines are highly sought-after intermediates in drug discovery and agrochemical research. 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS No. 175277-32-4) represents a versatile building block within this class of compounds, offering multiple reaction sites for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a chloro group at the 4-position, two methyl groups at the 5- and 6-positions, and a trifluoromethyl group at the 2-position.

Systematic Name: this compound CAS Number: 175277-32-4 Molecular Formula: C₇H₆ClF₃N₂ Molecular Weight: 210.58 g/mol

The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent significantly influences the electronic properties of the pyrimidine ring, making it susceptible to nucleophilic attack. The methyl groups provide steric bulk and can influence the conformation of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 210.58 g/mol | |

| Boiling Point | 69 °C (Predicted) | |

| Density | 1.368±0.06 g/cm³ (Predicted) | |

| pKa | -2.17±0.39 (Predicted) |

It is important to note that some of these properties are predicted and experimental verification is recommended.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Synthesis Strategies for Substituted Pyrimidines

While a specific, peer-reviewed synthesis protocol for this compound could not be identified in the current literature, general methods for the synthesis of substituted chloropyrimidines provide a strong foundation for its preparation. A common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, followed by chlorination.

Conceptual Synthetic Workflow:

Caption: Conceptual retrosynthetic analysis for the target molecule.

General Experimental Protocol (Hypothetical):

-

Cyclocondensation: 3-Methyl-2,4-pentanedione would be reacted with trifluoroacetamidine in the presence of a base (e.g., sodium ethoxide in ethanol) to yield 5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-ol. The reaction mixture is typically heated to drive the condensation and cyclization.

-

Chlorination: The resulting pyrimidinol would then be treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating, to convert the hydroxyl group to a chloro group.

-

Work-up and Purification: Following the reaction, the excess POCl₃ is carefully quenched and removed. The crude product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or distillation.

Note: This is a generalized procedure and would require optimization for the specific substrate. Researchers should consult literature on the synthesis of analogous compounds for more detailed experimental conditions.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chloro substituent at the 4-position, which is activated towards nucleophilic aromatic substitution (SNAr). This makes it an excellent electrophilic partner for a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom can be readily displaced by various nucleophiles, including:

-

Amines: Reaction with primary or secondary amines provides access to a diverse library of 4-aminopyrimidine derivatives, which are common scaffolds in medicinal chemistry.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form the corresponding ethers.

-

Thiols: Thiolates react to form thioethers.

-

Organometallic Reagents: In some cases, cross-coupling reactions (e.g., Suzuki, Stille) can be employed to form C-C bonds at the 4-position, although the electron-deficient nature of the ring also favors SNAr.

Illustrative Reaction Scheme:

Caption: General reactivity of the title compound with various nucleophiles.

The trifluoromethyl group is generally stable under these conditions but can influence the regioselectivity of reactions on the pyrimidine ring and modulates the properties of the resulting products.

Safety and Handling

Based on the Safety Data Sheets (SDS) for this compound, the following safety precautions should be observed:

-

Hazard Identification: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the latest version of the Safety Data Sheet provided by the supplier.

Conclusion and Future Outlook

This compound is a valuable synthetic intermediate with significant potential in the development of new chemical entities for the pharmaceutical and agrochemical industries. Its facile reactivity towards nucleophiles allows for the straightforward introduction of diverse functionalities, enabling the rapid generation of compound libraries for screening. While detailed experimental data for this specific molecule remains to be published in readily accessible literature, the established chemistry of related pyrimidines provides a clear roadmap for its synthesis and application. Future research in this area will likely focus on the exploration of its use in the synthesis of novel, biologically active compounds and the development of more efficient and sustainable synthetic methodologies.

References

- PubChem. This compound.

- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis, 2019.

- Recent Advances in Pyrimidine-Based Drugs. Molecules. 2021, 26(21), 6466.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. 2022.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2018, 43(3), 178-190.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

Sources

A Technical Guide to the Reactivity of the C4-Chlorine in 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

Abstract

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its utility is largely dictated by the reactivity of the chlorine atom at the C4 position. This guide provides an in-depth analysis of the electronic factors governing this reactivity and explores its two primary reaction pathways: Nucleophilic Aromatic Substitution (S_N_Ar) and Palladium-Catalyzed Cross-Coupling reactions. We will dissect the underlying mechanisms, provide field-proven experimental protocols, and offer a comparative analysis to guide strategic synthetic decisions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Importance of a Privileged Scaffold

The pyrimidine ring is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and antiviral therapies.[1][2][3] Its ability to engage in multiple hydrogen bonding interactions and serve as a rigid scaffold for presenting pharmacophoric elements makes it a cornerstone of modern drug design. The compound this compound represents a highly activated and functionalizable version of this core. The strategic placement of substituents creates a unique electronic environment that renders the C4-chlorine atom a versatile handle for molecular elaboration. Understanding the principles that govern its reactivity is paramount for its effective use in the synthesis of complex, high-value molecules.

The Electronic Landscape: Why the C4-Position is Primed for Reaction

The reactivity of the C4-chlorine is not accidental; it is a direct consequence of the electronic architecture of the molecule. Three key features synergize to create a highly electrophilic C4 carbon center:

-

Inherent Electron Deficiency of the Pyrimidine Ring: The two nitrogen atoms at the 1 and 3 positions are highly electronegative and exert a strong inductive electron-withdrawing effect on the entire ring system. This significantly lowers the electron density compared to a benzene ring, making it inherently susceptible to nucleophilic attack.[3][4]

-

The Activating Power of the Trifluoromethyl Group: Positioned at C2, the trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[5] Its immense inductive pull further depletes the pyrimidine ring of electron density. This effect is most pronounced at the ortho (C-none) and para (C4 and C6) positions. This deactivation of the aromatic ring is a well-established strategy for increasing metabolic stability and modulating electronic properties.[5][6]

-

Modulating Influence of Methyl Groups: The methyl groups at C5 and C6 provide a mild, counteracting electron-donating effect through hyperconjugation. However, this effect is insufficient to overcome the powerful withdrawing nature of the ring nitrogens and the -CF3 group.

This confluence of electronic effects makes the C4 carbon exceptionally electron-poor and thus highly susceptible to reaction with a wide array of nucleophiles.

Nucleophilic Aromatic Substitution (S_N_Ar): The Predominant Pathway

The most direct and common transformation of this compound is Nucleophilic Aromatic Substitution (S_N_Ar). This pathway is highly efficient due to the electronic activation described above.

The S_N_Ar Mechanism: An Addition-Elimination Cascade

The reaction proceeds via a well-established two-step mechanism.[4] First, the nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The negative charge in this intermediate is delocalized effectively onto the electronegative nitrogen atoms of the pyrimidine ring and is further stabilized by the C2-trifluoromethyl group. In the second, typically rapid step, the aromaticity is restored by the expulsion of the chloride leaving group.[4][7]

Caption: The two-step addition-elimination mechanism of S_N_Ar.

Regioselectivity: The C4 vs. C2 Position

In dihalopyrimidines, nucleophilic substitution generally favors the C4 position over the C2 position.[1][8] This preference can be attributed to frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) often has a larger coefficient at the C4 and C6 positions, indicating they are more electrophilic.[8] Additionally, the intermediate formed by attack at C4 allows for more effective delocalization of the negative charge onto both ring nitrogens compared to the intermediate from C2 attack.

Scope of Nucleophiles & Reaction Conditions

A wide variety of nucleophiles can displace the C4-chlorine, making this a robust method for diversification.

| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent | Temperature |

| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, Et₃N | DMF, Dioxane, EtOH | RT to 100 °C |

| Anilines | HCl (catalytic), NaOt-Bu | 2-Propanol, Toluene | 80 °C to Reflux | |

| O-Nucleophiles | Alkoxides (e.g., NaOMe) | (Self-basic) | Corresponding Alcohol | RT to Reflux |

| Phenoxides | K₂CO₃, NaOH | DMF, DMSO | 50 °C to 120 °C | |

| S-Nucleophiles | Thiolates (e.g., NaSPh) | K₂CO₃, NaH | DMF, THF | RT to 60 °C |

Field-Proven Protocol: Amination with Morpholine

This protocol provides a self-validating system for a standard S_N_Ar amination.

-

Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.0 g, 4.75 mmol).

-

Solvent and Reagents: Add acetonitrile (20 mL, ~0.24 M). To this solution, add morpholine (1.2 eq, 0.50 mL, 5.70 mmol) followed by anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 0.98 g, 7.13 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 8-16 hours).

-

Workup: Cool the mixture to room temperature. Filter the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(morpholino)-5,6-dimethyl-2-(trifluoromethyl)pyrimidine.

Palladium-Catalyzed Cross-Coupling: Forging Complex Bonds

While S_N_Ar is powerful, it is often limited to the introduction of heteroatom nucleophiles. For the formation of carbon-carbon and more complex carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling the pyrimidine core to various aryl and heteroaryl boronic acids or esters.[9][10] This reaction is fundamental in drug discovery for constructing biaryl structures.[11]

-

Core Principle: The reaction involves a catalytic cycle of oxidative addition of the chloropyrimidine to a Pd(0) species, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

-

Representative Protocol: Coupling with Phenylboronic Acid

-

Inert Atmosphere: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

-

Catalyst System: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).

-

Solvent & Execution: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Heat the mixture to 90-100 °C and stir for 12-24 hours.

-

Workup & Purification: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

-

Buchwald-Hartwig Amination: Advanced C-N Bond Formation

For sterically hindered amines or those with low nucleophilicity (like anilines or amides), the Buchwald-Hartwig amination is often superior to the S_N_Ar pathway.[12][13]

-

Core Principle: This reaction also follows a Pd(0)/Pd(II) catalytic cycle but requires specific, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to facilitate the crucial reductive elimination step, which is often the rate-limiting step for C-N bond formation.[14][15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) is required.[15]

-

Representative Protocol: Coupling with 4-Methoxyaniline

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), 4-methoxyaniline (1.1 eq), and sodium tert-butoxide (1.4 eq).

-

Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the appropriate ligand (e.g., XPhos, 0.08 eq).

-

Solvent & Execution: Add anhydrous, degassed toluene or dioxane. Heat the mixture to 100-110 °C until completion as monitored by LC-MS.

-

Workup & Purification: Cool the reaction, filter through a pad of celite, and wash with toluene. Concentrate the filtrate and purify by column chromatography.

-

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyrimidine to a terminal alkyne.[16] This is a powerful method for creating rigid linkers or precursors for further transformations.[2]

-

Core Principle: This reaction is unique in that it typically employs a dual-catalyst system: a palladium catalyst for the main cycle and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[16][17]

-

Representative Protocol: Coupling with Phenylacetylene

-

Inert Atmosphere & Reagents: To a flask under an inert atmosphere, add this compound (1.0 eq), phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Solvent/Base & Execution: Add a degassed solvent like THF and a base such as triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as both the base and part of the solvent system. Stir at room temperature or with gentle heating (e.g., 50 °C).

-

Workup & Purification: Once the reaction is complete, filter the amine salt, concentrate the solvent, and purify the residue by chromatography.

-

Comparative Analysis: S_N_Ar vs. Cross-Coupling—A Strategic Choice

The decision to use S_N_Ar versus a cross-coupling reaction is a critical strategic choice based on the desired product and the nature of the coupling partner.

| Feature | Nucleophilic Aromatic Substitution (S_N_Ar) | Palladium-Catalyzed Cross-Coupling |

| Bond Formed | C-Heteroatom (C-N, C-O, C-S) | C-C, C-N, C-S, C-P, etc. |

| Typical Nucleophile | Strong, hard nucleophiles (amines, alkoxides, thiolates) | Organometallics (boronic acids), less nucleophilic amines, alkynes |

| Catalyst | Often none required; base-mediated or thermal | Palladium catalyst and specific ligand required |

| Conditions | Generally robust, less sensitive to air/moisture | Requires inert atmosphere, anhydrous/degassed solvents |

| Cost & Complexity | Lower cost, operationally simpler | Higher cost (catalysts/ligands), more complex setup |

| Scope | Limited to strong nucleophiles | Extremely broad scope for complex fragment coupling |

Causality in Practice: For simple aminations with unhindered primary or secondary amines, the S_N_Ar pathway is almost always the most direct and cost-effective method. However, when attempting to couple a sterically demanding aniline or construct a biaryl system, the bond formation is energetically unfavorable without catalysis. Here, the palladium catalyst provides an alternative, lower-energy reaction pathway, making the Buchwald-Hartwig or Suzuki-Miyaura reactions the enabling technologies. In some cases, competition can occur; for instance, a highly nucleophilic thiolate may favor an S_N_Ar reaction even when palladium-catalyzed conditions are employed.[1]

Conclusion

The chlorine atom at the C4 position of this compound is a highly activated and versatile synthetic handle. Its reactivity is dominated by two principal pathways: direct nucleophilic aromatic substitution (S_N_Ar) with strong heteroatom nucleophiles and palladium-catalyzed cross-coupling reactions for the formation of more complex C-C and C-N bonds. The strong electron-withdrawing character of the pyrimidine nitrogens and the C2-trifluoromethyl group is the fundamental driver for this enhanced reactivity. A thorough understanding of these competing pathways, their mechanisms, and their operational requirements empowers the modern chemist to strategically and efficiently utilize this valuable building block in the synthesis of novel chemical entities for drug discovery and beyond.

References

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- Thieme E-Books & E-Journals. N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines.

- PMC - NIH. Discovery of electrophilic degraders that exploit SNAr chemistry.

- ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF.

- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.

- PubMed. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines.

- Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

- Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.

- ResearchGate. Mechanistic studies and quantification of the Electrophilicity of Aromatic Triflones in σ-complexation and SNAr reactions | Request PDF.

- ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF.

- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- Wikipedia. Buchwald–Hartwig amination.

- ResearchGate. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. Chemical structure of a selected trifluoromethyl-substituted pyrimidine (94).

- PubMed Central. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.

- Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- ResearchGate. (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives.

- Wikipedia. Sonogashira coupling.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.

- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- PubMed Central. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.

- CSIR-NCL Library, Pune. Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones.

- ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth.

- ResearchGate. Selective preparation of 5‐trifluoromethyl pyrimidine derivatives.

- Organic Chemistry Portal. Sonogashira Coupling.

- Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

- ResearchGate. (PDF) Green Synthesis, Antimicrobial Activity and Cytotoxicity of Novel Fused Pyrimidine Derivatives Possessing a Trifluoromethyl Moiety.

- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

The Strategic Incorporation of the Trifluoromethyl Group in Pyrimidine Scaffolds: A Technical Guide for Medicinal Chemists

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its pharmacological potential can be significantly amplified through strategic substitution, with the trifluoromethyl (CF₃) group emerging as a uniquely powerful appendage. This technical guide provides an in-depth exploration of the multifaceted roles of trifluoromethyl-substituted pyrimidines in modern drug discovery. We will dissect the profound influence of the CF₃ group on the physicochemical and pharmacokinetic properties of the pyrimidine core, delve into its diverse therapeutic applications with a focus on oncology and virology, and present a comprehensive overview of synthetic strategies for the targeted trifluoromethylation of pyrimidine rings. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage the full potential of this important chemical motif.

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The introduction of fluorine-containing functional groups is a pivotal strategy in contemporary medicinal chemistry.[1] Among these, the trifluoromethyl group holds a place of distinction due to its unique combination of steric and electronic properties.[2] Unlike a simple methyl group, the CF₃ group is strongly electron-withdrawing, highly lipophilic, and metabolically stable.[3] These characteristics impart a range of desirable attributes to a parent molecule, making it a valuable tool for overcoming common challenges in drug development.

Enhancement of Metabolic Stability

A primary driver for the incorporation of a CF₃ group is the enhancement of a drug candidate's metabolic stability.[4] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4] By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked.[4] This "metabolic switching" often leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4]

Modulation of Physicochemical Properties

The trifluoromethyl group significantly influences the lipophilicity and acidity/basicity of a molecule.

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[1] This property is quantified by the partition coefficient (LogP), with a higher LogP value indicating greater lipophilicity. The introduction of a CF₃ group generally leads to a significant increase in LogP.

-

pKa Alteration: As a strong electron-withdrawing group, the CF₃ moiety can substantially lower the pKa of nearby acidic or basic functional groups.[2] For instance, the presence of a trifluoromethyl group on a pyrimidine ring can decrease the basicity of the nitrogen atoms, which can be critical for optimizing interactions with biological targets and improving oral absorption by modifying the ionization state at physiological pH.

The following table provides a comparative overview of the physicochemical properties of a pyrimidine scaffold with and without a trifluoromethyl substituent.

| Property | Pyrimidine (Uracil) | 5-Trifluoromethylpyrimidine (5-Trifluoromethyluracil) | Rationale for Change |

| pKa | ~9.5 | ~7.6 | The strong electron-withdrawing effect of the CF₃ group acidifies the N-H protons. |

| LogP | -1.07 | -0.24 | The CF₃ group is significantly more lipophilic than a hydrogen atom. |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidative metabolism | The high bond energy of the C-F bond prevents enzymatic cleavage. |

Therapeutic Applications of Trifluoromethyl-Substituted Pyrimidines

The advantageous properties imparted by the trifluoromethyl group have led to the successful development of trifluoromethyl-pyrimidine-based drugs in several therapeutic areas, most notably in oncology and virology.

Oncology: A Scaffold for Kinase Inhibition and Beyond

The pyrimidine core is a common feature in kinase inhibitors, and the addition of a trifluoromethyl group has proven to be a successful strategy for enhancing potency and selectivity.

Case Study 1: Rociletinib (CO-1686)

Rociletinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that was developed for the treatment of non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation.[5][6] The chemical structure of rociletinib features a 2,4-diaminopyrimidine scaffold with a trifluoromethyl group at the 5-position.[7] This CF₃ group plays a crucial role in the binding of rociletinib to the ATP binding site of the mutated EGFR kinase.[7]

Case Study 2: Pimasertib

Pimasertib is a selective, non-competitive inhibitor of MEK1/2, key kinases in the MAPK signaling pathway, which is often dysregulated in cancer.[8] While the clinical development of pimasertib has faced challenges, it serves as an important example of a trifluoromethyl-pyrimidine derivative in clinical trials for various solid tumors.[1][9]

The diagram below illustrates the general mechanism of action for a trifluoromethyl-pyrimidine-based kinase inhibitor targeting a cancer-related signaling pathway.

Caption: Inhibition of the MAPK signaling pathway by a trifluoromethyl-pyrimidine kinase inhibitor.

Antiviral Therapy

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal scaffolds for antiviral agents. The trifluoromethyl group can enhance the antiviral activity of these nucleoside analogs.

Case Study 3: Trifluridine (Viroptic®)

Trifluridine is a fluorinated pyrimidine nucleoside analog that is used as an ophthalmic solution to treat herpes simplex virus (HSV) infections of the eye.[10] Its mechanism of action involves its incorporation into viral DNA in place of thymidine.[11] This leads to the formation of defective DNA strands, which inhibits viral replication.[12] Trifluridine is also a component of the oral anticancer agent Lonsurf® (trifluridine/tipiracil), where it is incorporated into the DNA of cancer cells, leading to DNA damage and apoptosis.[13]

Synthetic Strategies for Trifluoromethyl-Substituted Pyrimidines

The introduction of a trifluoromethyl group onto a pyrimidine ring can be achieved through various synthetic methodologies. The choice of method often depends on the desired substitution pattern and the functional group tolerance of the starting materials.

Synthesis from Trifluoromethylated Building Blocks

One of the most common approaches is to construct the pyrimidine ring from acyclic precursors that already contain the trifluoromethyl group. For example, ethyl 4,4,4-trifluoroacetoacetate is a versatile building block that can be condensed with amidines or ureas to form trifluoromethyl-substituted pyrimidines.

Direct Trifluoromethylation of Pyrimidine Scaffolds

Direct trifluoromethylation of a pre-existing pyrimidine ring is an attractive and atom-economical strategy. A variety of reagents have been developed for this purpose, each with its own reactivity profile and reaction conditions.

-

Electrophilic Trifluoromethylating Reagents: Hypervalent iodine compounds, such as Togni's reagents, are widely used for the electrophilic trifluoromethylation of various nucleophiles, including pyrimidines.[14][15] These reactions often proceed under mild conditions and exhibit good functional group tolerance.

-

Radical Trifluoromethylating Reagents: Reagents such as sodium trifluoromethanesulfinate (Langlois' reagent) and Umemoto's reagents can generate trifluoromethyl radicals, which can then add to the pyrimidine ring.[16][17] These reactions are often initiated by an oxidant or by photoredox catalysis.

The following diagram illustrates a general workflow for the synthesis and evaluation of trifluoromethyl-substituted pyrimidines.

Caption: General workflow for the synthesis and evaluation of trifluoromethyl-substituted pyrimidines.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the development of trifluoromethyl-substituted pyrimidines.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[18]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol for In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This protocol is used to measure the inhibitory activity of a compound against a specific kinase.

-

Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer. Prepare serial dilutions of the test inhibitor.

-

Kinase Reaction: In a 384-well plate, add 5 µL of the inhibitor solution, 5 µL of the substrate solution, and 5 µL of the ATP solution. Initiate the reaction by adding 5 µL of the enzyme solution. Incubate for 1 hour at room temperature.[19]

-

ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]

-

ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent signal. Incubate for 30-60 minutes at room temperature.[3]

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Protocol for In Vitro Metabolic Stability (Microsomal Stability Assay)

This protocol is used to assess the metabolic stability of a compound in the presence of liver microsomes.

-

Reagent Preparation: Prepare a stock solution of the test compound. Prepare a reaction mixture containing liver microsomes (e.g., human or mouse) in phosphate buffer. Prepare a solution of the NADPH regenerating system.[21]

-

Incubation: Pre-warm the reaction mixture and the test compound to 37°C. Initiate the reaction by adding the NADPH regenerating system.[22]

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).[22]

Conclusion

Trifluoromethyl-substituted pyrimidines represent a highly valuable class of compounds in medicinal chemistry. The strategic introduction of the trifluoromethyl group onto the pyrimidine scaffold can profoundly and favorably alter the physicochemical and pharmacokinetic properties of a molecule, leading to enhanced metabolic stability, modulated lipophilicity, and improved biological activity. The successful application of this motif in oncology and antiviral therapies, as exemplified by drugs such as trifluridine and the clinical candidate rociletinib, underscores its therapeutic potential. With an expanding arsenal of synthetic methodologies for the targeted trifluoromethylation of pyrimidines, researchers are well-equipped to continue exploring and exploiting the unique advantages of this privileged structural element in the design of next-generation therapeutic agents.

References

- Patsnap Synapse. What is the mechanism of Trifluridine? [Internet]. 2024 Jul 17.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6256, Trifluridine. [Internet].

- WebMD. Trifluridine (Viroptic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Internet]. 2024 Nov 18.

- Pharmacology of Trifluridine ; Clinical uses, How to use, Mechanism of action, Side effects [Video on the internet]. 2024 Jun 20.

- On-Target. In vitro drug metabolism: for the selection of your lead compounds. [Internet].

- PharmaCompass. Trifluridine | Drug Information, Uses, Side Effects, Chemistry. [Internet].

- Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Internet].

- PubMed. Selective Oral MEK1/2 Inhibitor Pimasertib: A Phase I Trial in Patients with Advanced Solid Tumors. [Internet].

- AxisPharm Laboratories. Microsomal Stability Assay & Protocol. [Internet].

- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Internet]. 2013 May 1.

- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Internet]. 2024 Dec 9.

- T. Horton. MTT Cell Assay Protocol. [Internet].

- National Institutes of Health. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Internet]. 2013 Nov 10.

- National Institutes of Health. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. [Internet]. 2021 Aug 5.

- ASCO Publications. Phase II randomized trial of MEK inhibitor pimasertib or placebo combined with gemcitabine in the first-line treatment of metastatic pancreatic cancer. [Internet]. 2015 Jan 20.

- National Institutes of Health. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). [Internet].

- PubMed. Synthesis and biological activities of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and 5-trifluoromethyl-5'-amino-2',5'. [Internet].

- PubMed. EMR 20006-012: A phase II randomized double-blind placebo controlled trial comparing the combination of pimasertib (MEK inhibitor) with SAR245409 (PI3K inhibitor) to pimasertib alone in patients with previously treated unresectable borderline or low grade ovarian cancer. [Internet].

- Research Square. Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cance. [Internet]. 2023 Dec 15.